methyl 3-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C19H16ClN3O4S and its molecular weight is 417.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.0550049 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on existing research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C19H16ClN3O4S
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through various assays to determine its effectiveness against different pathogens and its potential cytotoxic effects on human cells.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar compounds exhibit significant antibacterial and antifungal activities. For instance:
-
Antibacterial Activity :
- Compounds similar to methyl 3-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene have shown potent activity against both Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL, indicating strong antibacterial properties compared to standard antibiotics like ampicillin and streptomycin .
- Antifungal Activity :
Pathogen Type | Example Pathogen | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
Gram-positive bacteria | Staphylococcus aureus | 0.008 | 0.020 |
Gram-negative bacteria | Escherichia coli | 0.015 | 0.030 |
Fungi | Candida albicans | 0.004 | 0.008 |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay indicated variable effects on normal human cell lines (e.g., MRC5). The most active compounds showed selective toxicity towards cancerous cells while maintaining lower toxicity levels against normal cells .
The mechanisms underlying the biological activity of methyl 3-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene are likely multifactorial:
-
Inhibition of Cell Wall Synthesis :
- Similar compounds have been shown to inhibit bacterial cell wall synthesis by targeting specific enzymes such as MurB in E. coli.
-
Fungal Pathway Disruption :
- The antifungal activity may involve interference with sterol biosynthesis pathways, specifically targeting lanosterol demethylase.
Case Studies
Several case studies have highlighted the effectiveness of compounds structurally related to methyl 3-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene:
- Study A : Evaluated the antibacterial effects against a panel of eight bacterial species, demonstrating superior activity compared to traditional antibiotics.
- Study B : Focused on antifungal properties, revealing significant inhibition of growth in clinical isolates of Candida species.
Properties
IUPAC Name |
methyl 3-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c1-27-18(26)11-6-7-13-15(8-11)22-19(28)23(17(13)25)10-16(24)21-9-12-4-2-3-5-14(12)20/h2-8H,9-10H2,1H3,(H,21,24)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFKVAQQTNFUIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.